molecular formula C19H19N5O3 B11646727 3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11646727
M. Wt: 365.4 g/mol
InChI Key: LGKPMFWUPYOGCM-MTJSOVHGSA-N
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Description

3-(4-Ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl ring, a pyrazole core, and a pyridine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution on the phenyl ring: The ethoxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Condensation with pyridine aldehyde: The final step involves the condensation of the pyrazole derivative with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxy-3-methoxyphenyl)acrylate
  • (3-Ethoxy-4-methoxyphenyl)boronic acid
  • 4-Ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether

Uniqueness

Compared to similar compounds, 3-(4-ethoxy-3-methoxyphenyl)-N’-[(Z)-(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its pyrazole core and pyridine moiety contribute to its potential as a versatile building block in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-3-27-17-7-6-14(9-18(17)26-2)15-10-16(23-22-15)19(25)24-21-12-13-5-4-8-20-11-13/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-12-

InChI Key

LGKPMFWUPYOGCM-MTJSOVHGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CN=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC

Origin of Product

United States

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